molecular formula C8H11N3O B12231252 2-(Azetidin-1-yl)-5-methoxypyrimidine

2-(Azetidin-1-yl)-5-methoxypyrimidine

Cat. No.: B12231252
M. Wt: 165.19 g/mol
InChI Key: MLNARZHZBMSMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-methoxypyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the azetidine or pyrimidine rings.

Scientific Research Applications

2-(Azetidin-1-yl)-5-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit janus kinase and selectively target specific pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-methoxypyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-methoxypyrimidine

InChI

InChI=1S/C8H11N3O/c1-12-7-5-9-8(10-6-7)11-3-2-4-11/h5-6H,2-4H2,1H3

InChI Key

MLNARZHZBMSMLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.